(Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is an organic compound that features a brominated phenyl group, a piperidine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Enone: Condensation reactions to form the enone structure, often using aldol condensation.
Piperidine Introduction: Nucleophilic substitution to introduce the piperidine ring.
Amidation: Formation of the benzamide group through reaction with benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring or the enone moiety.
Reduction: Reduction reactions could target the enone group, converting it to an alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development: Explored for its potential therapeutic effects in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide: Similar structure with an acetamide group instead of benzamide.
(Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)aniline: Similar structure with an aniline group.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-1-(2-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H20Br2N2O2 |
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Molecular Weight |
492.2 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-1-(2-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20Br2N2O2/c22-17-12-6-5-11-16(17)18(23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18- |
InChI Key |
NUBYPAXDRPIYST-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2Br)/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2Br)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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